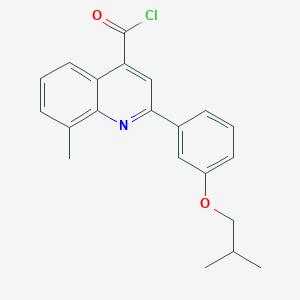
4-ethyl-1-phenyl-1H-1,2,3-triazole
描述
4-Ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic aromatic organic compound belonging to the class of 1,2,3-triazoles This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the first nitrogen atom The presence of an ethyl group at the fourth position further modifies its chemical properties
Synthetic Routes and Reaction Conditions:
Click Chemistry: One common method for synthesizing this compound involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as "click chemistry." This reaction typically uses an azide and an alkyne as starting materials, with copper(I) chloride as a catalyst under mild conditions.
Thermal Cyclization: Another approach involves the thermal cyclization of 1-phenyl-4-ethynyl-1H-1,2,3-triazole. This method requires heating the precursor compound to induce the formation of the triazole ring.
Microwave-Assisted Synthesis: Microwave irradiation can also be employed to accelerate the reaction, providing a more efficient and rapid synthesis route.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure consistent product quality and scalability for commercial production.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the triazole ring into other derivatives.
Substitution: Substitution reactions at various positions of the triazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines and other reduced forms of the triazole ring.
Substitution Products: Alkylated, acylated, and halogenated derivatives.
科学研究应用
Chemistry: 4-Ethyl-1-phenyl-1H-1,2,3-triazole is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in drug discovery and development.
Medicine: Research has explored the use of this compound in medicinal chemistry. Its derivatives have been investigated for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用机制
The mechanism by which 4-ethyl-1-phenyl-1H-1,2,3-triazole exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions, influencing the biological activity of the compound.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: It can bind to receptors, modulating signal transduction processes.
相似化合物的比较
1-Phenyl-1H-1,2,3-triazole: Lacks the ethyl group, resulting in different chemical properties.
4-Methyl-1-phenyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.
1,2,4-Triazole Derivatives: Different ring structure with varying biological activities.
Uniqueness: 4-Ethyl-1-phenyl-1H-1,2,3-triazole stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
属性
IUPAC Name |
4-ethyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFLRWZBPPLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


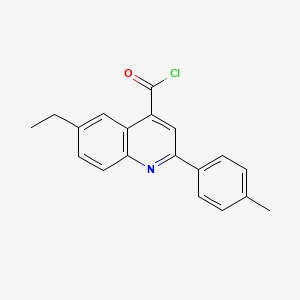
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)
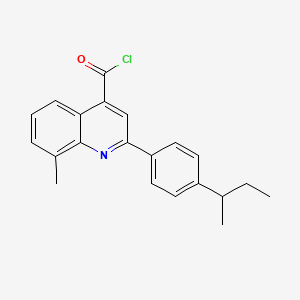
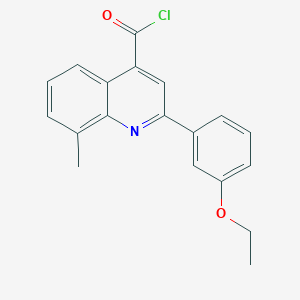
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
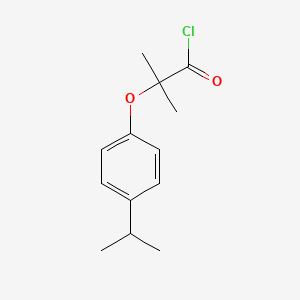
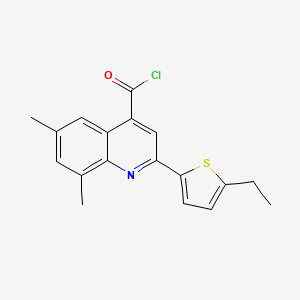
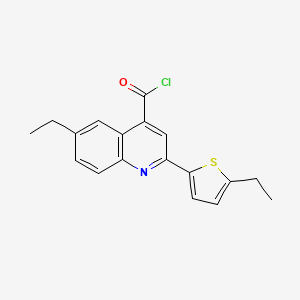
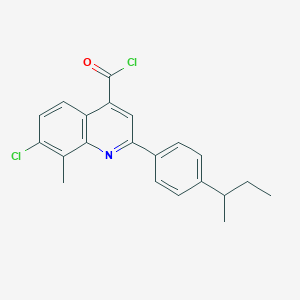
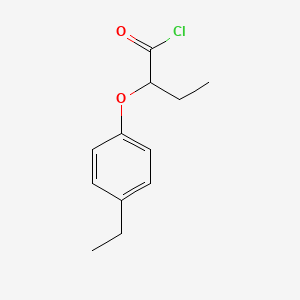
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
